(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one
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Description
This compound belongs to a class of organic compounds known for their complex molecular structures. It includes multiple functional groups, such as chlorophenyl, fluorophenyl, and hydroxyphenyl, which contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions. For instance, Satheeshkumar et al. (2017) described the synthesis of related chloro- and fluorophenyl compounds using cyclohexanedione and benzophenone derivatives in the presence of 1-butyl-3-methylimidazolium tetrafluoroborate and InCl3 conditions (Satheeshkumar et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed through techniques like X-ray crystallography. Wu et al. (2015) used X-ray crystallography to investigate the absolute molecular configuration of a similar compound, revealing the presence of intermolecular hydrogen bonds (Wu et al., 2015).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions due to their active functional groups. Kumar et al. (2018) discussed the synthesis of compounds with chlorophenyl and fluorophenyl groups, highlighting the role of intermolecular hydrogen interactions in stabilizing their crystal structure (Kumar et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, like solubility and melting point, are influenced by their molecular structure. Najiya et al. (2014) analyzed the physical properties of a related compound using FT-IR and single-crystal X-ray diffraction studies (Najiya et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are determined by the compound's functional groups and molecular geometry. Salian et al. (2018) investigated the chemical properties of chalcone derivatives, including their intermolecular interactions and reactivity (Salian et al., 2018).
Scientific Research Applications
1. Anticancer Research and Drug Specificity
Extensive research has been conducted on compounds synthesized to target tumor specificity while minimizing keratinocyte toxicity. In particular, studies on 3-styrylchromones and 3-styryl-2H-chromenes have shown promising results in inducing apoptotic cell death in human oral squamous cell carcinoma (OSCC) cell lines. Quantitative structure-activity relationship analysis revealed that the tumor specificities of these compounds were highly correlated with descriptors related to their molecular size and lipophilicity. This research contributes significantly to the development of new anticancer drugs with reduced keratinocyte toxicity (Sugita et al., 2017).
2. Synthesis of Pharmaceutical Intermediates
Efficient and practical synthesis methods are crucial for the production of pharmaceutical intermediates. Studies focusing on the synthesis of key intermediates like 2-Fluoro-4-bromobiphenyl, crucial for the production of non-steroidal anti-inflammatory and analgesic materials, have highlighted the importance of optimizing synthetic methods. Innovative approaches in synthesis, such as the use of diazotization, contribute to the manufacturing process, ensuring the production of high-quality pharmaceutical products (Qiu et al., 2009).
3. Exploration of Pharmacological Properties
Naringenin, a polyphenolic constituent found in citrus fruits, is an example of a compound with a structure similar to (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one. It has garnered attention due to its potent pharmacological activities and therapeutic potential. Investigations into compounds like naringenin have unveiled numerous biological targets, suggesting possible therapeutic applications in neurological, cardiovascular, gastrointestinal, rheumatological, metabolic, and malignant disorders. The anti-inflammatory and antioxidant effects of such compounds open doors for further exploration and potential pharmaceutical development (Rani et al., 2016).
properties
IUPAC Name |
(1R)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFNO3/c27-19-5-3-18(4-6-19)26(32)15-13-25(14-16-26)23(17-1-11-22(30)12-2-17)29(24(25)31)21-9-7-20(28)8-10-21/h1-12,23,30,32H,13-16H2/t23-,25?,26?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZUDTYEZMUJDW-GMUMFXLYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)(C5=CC=C(C=C5)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC12[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)(C5=CC=C(C=C5)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433297 |
Source
|
Record name | Sch 58053 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one | |
CAS RN |
194423-53-5 |
Source
|
Record name | Sch 58053 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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